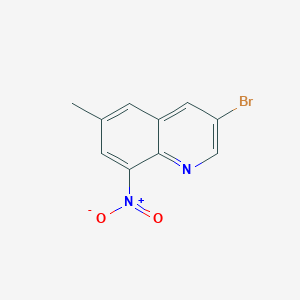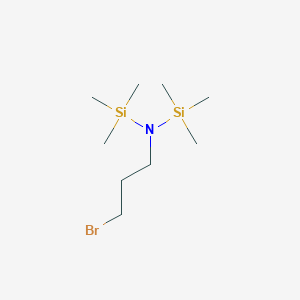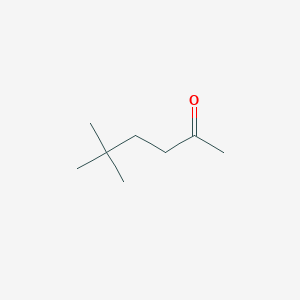
4-Bromo-3,5-dimethylbenzonitrile
概要
説明
4-Bromo-3,5-dimethylbenzonitrile is a chemical compound that is structurally related to various benzonitriles which have been studied for their potential applications in medicinal chemistry and materials science. Although the specific compound this compound is not directly mentioned in the provided papers, related compounds such as 4-bromo-3-fluorobenzonitrile have been investigated for their anti-Alzheimer and anti-Parkinson properties . The presence of bromine and methyl groups on the benzene ring can significantly influence the electronic properties and reactivity of the molecule.
Synthesis Analysis
The synthesis of related compounds often involves multistep reactions, starting from simple precursors. For instance, 2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile was synthesized using a one-pot multicomponent reaction involving 3-bromobenzaldehyde, malononitrile, and dimedone . Similarly, 5-Bromo-2-isobutoxybenzonitrile was synthesized through a three-step procedure including bromination, cyanidation, and alkylation, starting from salicylaldehyde . These methods could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzonitriles can be characterized using various spectroscopic and crystallographic techniques. For example, the structure of 4-(2-bromophenyl)-3,4,7,8-tetrahydro-7,7-dimethyl-1-p-tolylquinoline-2,5(1H,6H)-dione was determined using X-ray crystallography, revealing a distorted boat conformation for the pyridine ring and the presence of non-classical hydrogen bonds . The molecular structure of this compound would likely show similar features, such as the influence of substituents on the ring conformation and intermolecular interactions.
Chemical Reactions Analysis
Benzonitriles can undergo various chemical reactions, including lithiation, which can be used to introduce additional functional groups into the molecule. The dimer of 3-bromo-6-dimethylamino-1-azafulvene was shown to be a progenitor of pyrrole-2-carboxaldehydes, indicating the potential for creating substituted pyrroles from related benzonitriles . The bromine atom in this compound would make it a candidate for further functionalization through nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzonitriles are influenced by their molecular structure. The presence of electron-withdrawing groups such as nitriles and halogens affects the electron density distribution within the molecule, which can be studied using computational methods like NBO and QTAIM analyses . These properties are important for understanding the reactivity, stability, and potential applications of the compound. The crystal packing and intermolecular interactions, such as hydrogen bonding and π-π interactions, also play a crucial role in determining the solid-state properties of these compounds .
科学的研究の応用
Crystal Structure Analysis
4-Bromo-3,5-dimethylbenzonitrile's structural properties and crystal packing characteristics have been extensively studied. For instance, research on related compounds like 4-aminobenzonitriles and 4-amino-3,5-dimethylbenzonitriles reveals insights into the pyramidal character of the amino N atom and the angles between the planes of the amino group and the phenyl ring, which are crucial for understanding the molecular geometry and interactions in crystalline structures (Heine et al., 1994).
Charge-Transfer Studies
The compound's role in charge-transfer (CT) states is another significant area of research. Investigations into 4-dimethylamino-3,5-dimethylbenzonitrile, a related compound, have enhanced the understanding of CT emission and its behavior under various conditions, like in a supersonic free jet (Kobayashi, Futakami, & Kajimoto, 1987).
Herbicide Resistance in Plants
One notable application is in the field of agriculture, where genetic engineering has been used to develop herbicide resistance. For example, a study demonstrated how the bxn gene, responsible for converting bromoxynil (a compound related to this compound) to a non-toxic metabolite, can be introduced into plants to confer resistance to bromoxynil, a photosynthetic inhibitor (Stalker, McBride, & Malyj, 1988).
Fluorescence Spectroscopy
The fluorescence excitation spectra of compounds related to this compound, such as 4-(diisopropylamino)benzonitrile and 4-(dimethylamino)benzonitrile, have been compared to understand their behavior in different states like thermal vapour and jet expansions. These studies contribute to a deeper understanding of the non-radiative decay channels and intramolecular charge transfer (ICT) in these molecules (Daum et al., 2001).
Safety and Hazards
特性
IUPAC Name |
4-bromo-3,5-dimethylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-6-3-8(5-11)4-7(2)9(6)10/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXHSMPHQGFXRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10454671 | |
| Record name | 4-bromo-3,5-dimethylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75344-77-3 | |
| Record name | 4-bromo-3,5-dimethylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-3,5-dimethyl-benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















